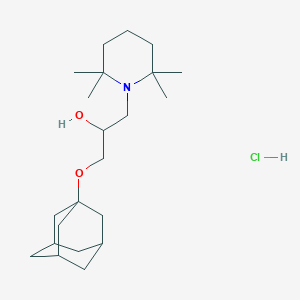
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound used in various scientific fields for its unique chemical properties and reactivity. This compound features an adamantane core, which is a robust, cage-like structure, lending the compound significant stability. Coupled with a tetramethylpiperidinyl group, the compound exhibits intriguing steric and electronic characteristics that make it valuable in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multi-step processes:
Adamantane Derivative Formation: : Starting with adamantane, functionalization occurs to introduce an oxy group at the desired position.
Formation of the Propanol Linker: : Using appropriate alkylating agents, a propanol chain is connected to the adamantane core.
Incorporation of the Tetramethylpiperidinyl Group: : The final step involves attaching the tetramethylpiperidinyl moiety via nucleophilic substitution or similar reactions, followed by the formation of the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production leverages optimized reaction conditions, such as controlled temperatures, specific solvents, and catalysts to increase yield and purity. Typically, large-scale synthesis may employ continuous flow reactors for better control and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, such as:
Oxidation: : Transformations involving oxidizing agents like PCC or KMnO₄.
Reduction: : Using agents like LiAlH₄ to reduce functional groups.
Substitution: : Both nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : PCC, KMnO₄ in suitable solvents like dichloromethane.
Reduction: : LiAlH₄ in anhydrous ether.
Substitution: : Alkyl halides or other electrophiles in the presence of bases or acid catalysts.
Major Products
The primary products depend on the reaction type:
Oxidation: : Ketones or carboxylic acids.
Reduction: : Alcohols or amines.
Substitution: : Derivatives with modified side chains.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a catalyst or a stabilizer in complex reactions.
Biology
Biologically, it is investigated for its interactions with cellular structures due to its stability and unique steric properties.
Medicine
Industry
Industrially, it's used in the development of polymers and materials requiring robust, stable compounds.
Mecanismo De Acción
The compound's mechanism of action is based on its ability to interact with molecular targets through its adamantane core and piperidinyl group. This allows it to modulate biochemical pathways or stabilize specific molecular structures.
Molecular Targets and Pathways
Enzymatic Inhibition: : Potential to inhibit specific enzymes due to its bulky structure.
Receptor Binding: : May bind to cellular receptors, affecting signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Adamantanol: : Shares the adamantane core but lacks the piperidinyl group.
Tetramethylpiperidine: : Contains the piperidinyl moiety but lacks the adamantane structure.
Uniqueness
The uniqueness of 1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride lies in its combination of structural stability from adamantane and the steric/electronic properties of tetramethylpiperidine, offering a distinct profile compared to its constituents.
This compound's multifaceted properties make it a valuable subject in various research and industrial domains, blending chemical stability with biological activity in a way few other compounds can match.
Propiedades
IUPAC Name |
1-(1-adamantyloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO2.ClH/c1-20(2)6-5-7-21(3,4)23(20)14-19(24)15-25-22-11-16-8-17(12-22)10-18(9-16)13-22;/h16-19,24H,5-15H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZXFWCTMKAYNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1CC(COC23CC4CC(C2)CC(C4)C3)O)(C)C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide](/img/structure/B2358224.png)
![2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-N-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2358225.png)




![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2358232.png)

![5-Chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2358236.png)


![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2358241.png)
